
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is a complex organic compound with the molecular formula C44H28N2O4. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of a central 1,3-phenylene core linked to two phenoxazine moieties through methanone bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenediamine with 4-(10H-phenoxazin-10-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can undergo various chemical reactions, including:
Oxidation: The phenoxazine moieties can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) involves its interaction with specific molecular targets. The phenoxazine moieties can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be crucial in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone): Similar structure but with a 1,4-phenylene core.
1,3-bis(4-(10H-phenoxazin-10-yl)phenyl)-2,2-dimethylpropane-1,3-dione: Contains a dimethylpropane core instead of a phenylene core.
Uniqueness
1,3-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is unique due to its specific 1,3-phenylene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C44H28N2O4 |
|---|---|
Poids moléculaire |
648.7 g/mol |
Nom IUPAC |
[3-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C44H28N2O4/c47-43(29-20-24-33(25-21-29)45-35-12-1-5-16-39(35)49-40-17-6-2-13-36(40)45)31-10-9-11-32(28-31)44(48)30-22-26-34(27-23-30)46-37-14-3-7-18-41(37)50-42-19-8-4-15-38(42)46/h1-28H |
Clé InChI |
HPBARVRVPBVXFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC(=CC=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
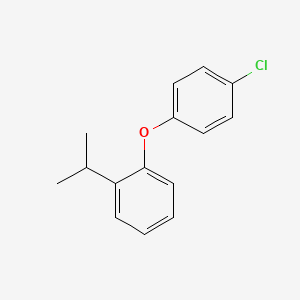
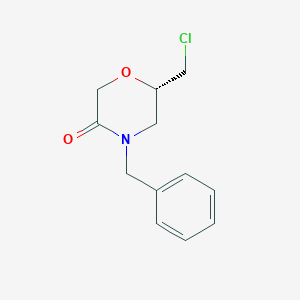
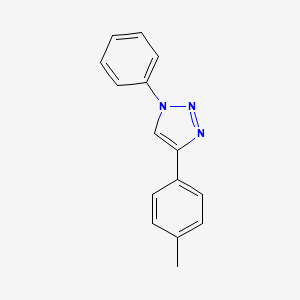
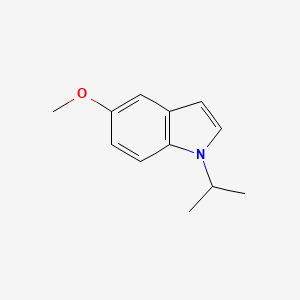
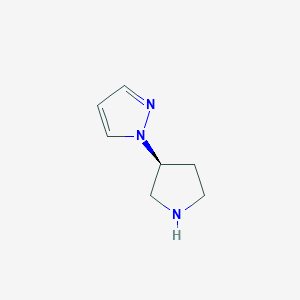
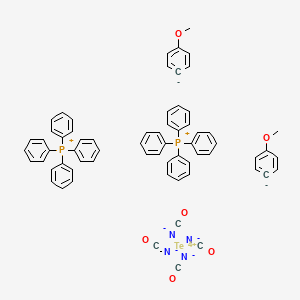
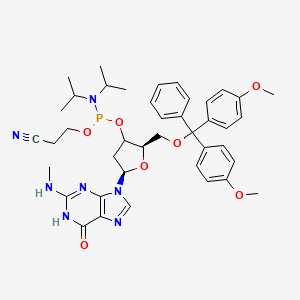
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
![Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14123520.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
![N-[4-(Aminosulfonyl)phenyl]-3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14123534.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B14123535.png)

